molecular formula C19H26N2O4 B6349122 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-58-8

4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349122
CAS No.: 1326809-58-8
M. Wt: 346.4 g/mol
InChI Key: OYTSAOWFAIQVDX-UHFFFAOYSA-N
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Description

4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a spiro junction, an oxadiazaspirodecane core, and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to construct the spirocyclic core through a series of cyclization reactions. The phenylacetyl group can be introduced via acylation reactions, while the propyl group can be added through alkylation.

    Cyclization: The formation of the spirocyclic core can be achieved through intramolecular cyclization reactions. For example, starting from a linear precursor, cyclization can be induced using a suitable catalyst under controlled conditions.

    Acylation: The phenylacetyl group can be introduced using acylation reagents such as phenylacetyl chloride in the presence of a base like pyridine.

    Alkylation: The propyl group can be added through alkylation reactions using propyl halides and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and acylation steps, as well as the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: It may be used as a probe to study biological processes involving spirocyclic compounds.

    Medicine: The compound could serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Its unique properties might be exploited in the development of new materials or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • 8-Tert-Butyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Uniqueness

4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

4-(2-phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-2-10-20-11-8-19(9-12-20)21(16(14-25-19)18(23)24)17(22)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTSAOWFAIQVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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